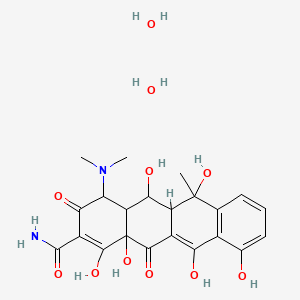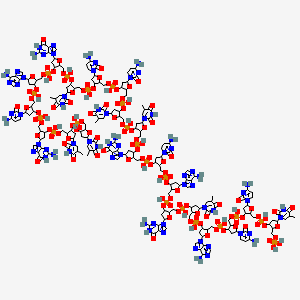
P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” is a synthetic oligonucleotide sequence. This sequence is composed of deoxyribonucleotides, which are the building blocks of DNA. Each segment represents a specific deoxyribonucleotide: deoxythymidine (dThd), deoxycytidine (dCyd), deoxyadenosine (dAdo), and deoxyguanosine (dGuo). These sequences are crucial in various fields of scientific research, including genetics, molecular biology, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” typically involves solid-phase synthesis. This method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support. The process includes:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the first nucleotide.
Coupling: Addition of the next nucleotide, which is activated by a coupling reagent.
Capping: Inactivation of any unreacted 5’-hydroxyl groups to prevent errors.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.
Industrial Production Methods
Industrial production of oligonucleotides involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual synthesis but on a larger scale and with greater efficiency. The process is monitored and controlled to ensure the purity and accuracy of the final product.
Chemical Reactions Analysis
Types of Reactions
Oligonucleotides can undergo various chemical reactions, including:
Oxidation: Conversion of phosphite triesters to phosphate triesters.
Reduction: Rarely used but can be applied to modify specific nucleotides.
Substitution: Introduction of modified nucleotides or functional groups.
Common Reagents and Conditions
Coupling Reagents: Tetrazole, benzotriazole, and other activators.
Oxidizing Agents: Iodine in water or pyridine.
Protecting Groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group, benzoyl, and isobutyryl for the bases.
Major Products
The primary product is the desired oligonucleotide sequence. Side products may include truncated sequences or sequences with incorrect nucleotide insertions, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” have numerous applications in scientific research:
Genetics: Used as probes or primers in DNA sequencing and polymerase chain reaction (PCR).
Molecular Biology: Employed in gene synthesis, gene editing, and studying gene expression.
Medicine: Applied in the development of antisense therapies, RNA interference (RNAi) treatments, and as diagnostic tools.
Industry: Utilized in the production of genetically modified organisms (GMOs) and in synthetic biology for the creation of novel biological systems.
Mechanism of Action
The mechanism of action of oligonucleotides depends on their specific application:
Antisense Therapy: Oligonucleotides bind to complementary mRNA sequences, blocking translation and reducing the production of target proteins.
RNA Interference: Small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to degrade target mRNA.
Gene Editing: Oligonucleotides can serve as templates for homologous recombination or as guides for CRISPR-Cas9 systems to introduce specific genetic modifications.
Comparison with Similar Compounds
Similar Compounds
Other Oligonucleotides: Similar sequences with different nucleotide compositions.
Peptide Nucleic Acids (PNAs): Synthetic polymers that mimic DNA or RNA but have a peptide backbone.
Locked Nucleic Acids (LNAs): Modified RNA nucleotides with increased binding affinity and stability.
Uniqueness
The uniqueness of “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” lies in its specific sequence, which determines its binding properties and functionality in various applications. Its precise design allows for targeted interactions with complementary nucleic acid sequences, making it a valuable tool in research and therapeutic contexts.
Properties
Molecular Formula |
C194H249N67O125P20 |
|---|---|
Molecular Weight |
6139 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C194H249N67O125P20/c1-77-40-248(188(280)235-167(77)263)130-20-84(262)104(348-130)47-329-388(290,291)375-92-28-138(250-42-79(3)169(265)237-190(250)282)356-112(92)55-339-403(320,321)383-100-36-146(258-73-217-153-163(258)227-178(204)231-174(153)270)364-120(100)63-344-393(300,301)372-89-25-135(246-18-12-128(199)225-186(246)278)353-110(89)53-334-400(314,315)380-97-33-143(255-70-214-150-157(201)208-67-211-160(150)255)362-118(97)61-342-405(324,325)385-102-38-148(260-75-219-155-165(260)229-180(206)233-176(155)272)366-122(102)65-346-398(310,311)378-95-31-141(253-45-82(6)172(268)240-193(253)285)357-113(95)56-336-391(296,297)370-87-23-133(244-16-10-126(197)223-184(244)276)349-106(87)49-330-390(294,295)369-86-22-132(243-15-9-125(196)222-183(243)275)352-109(86)52-333-396(306,307)376-93-29-139(251-43-80(4)170(266)238-191(251)283)358-114(93)57-337-397(308,309)377-94-30-140(252-44-81(5)171(267)239-192(252)284)360-116(94)59-340-404(322,323)384-101-37-147(259-74-218-154-164(259)228-179(205)232-175(154)271)365-121(101)64-345-394(302,303)373-90-26-136(247-19-13-129(200)226-187(247)279)354-111(90)54-335-401(316,317)381-98-34-144(256-71-215-151-158(202)209-68-212-161(151)256)363-119(98)62-343-406(326,327)386-103-39-149(261-76-220-156-166(261)230-181(207)234-177(156)273)367-123(103)66-347-399(312,313)379-96-32-142(254-46-83(7)173(269)241-194(254)286)359-115(96)58-338-402(318,319)382-99-35-145(257-72-216-152-159(203)210-69-213-162(152)257)361-117(99)60-341-392(298,299)371-88-24-134(245-17-11-127(198)224-185(245)277)350-107(88)50-331-389(292,293)368-85-21-131(242-14-8-124(195)221-182(242)274)351-108(85)51-332-395(304,305)374-91-27-137(355-105(91)48-328-387(287,288)289)249-41-78(2)168(264)236-189(249)281/h8-19,40-46,67-76,84-123,130-149,262H,20-39,47-66H2,1-7H3,(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H2,195,221,274)(H2,196,222,275)(H2,197,223,276)(H2,198,224,277)(H2,199,225,278)(H2,200,226,279)(H2,201,208,211)(H2,202,209,212)(H2,203,210,213)(H,235,263,280)(H,236,264,281)(H,237,265,282)(H,238,266,283)(H,239,267,284)(H,240,268,285)(H,241,269,286)(H2,287,288,289)(H3,204,227,231,270)(H3,205,228,232,271)(H3,206,229,233,272)(H3,207,230,234,273) |
InChI Key |
VQWNELVFHZRFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)O)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
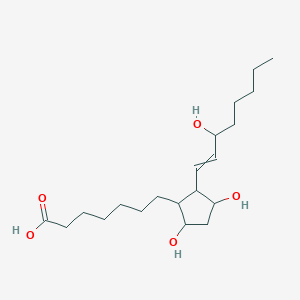
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
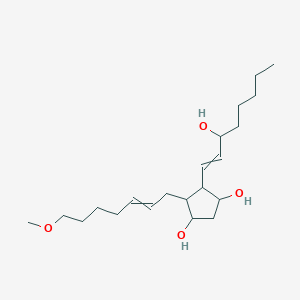
![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
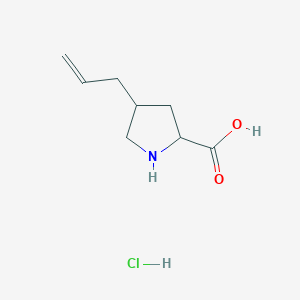
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
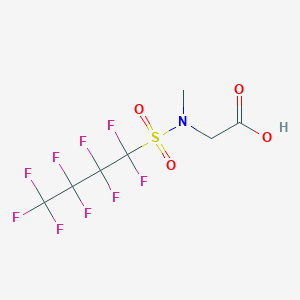
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)
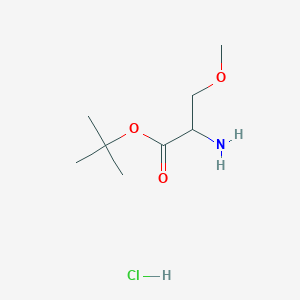
![4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)

